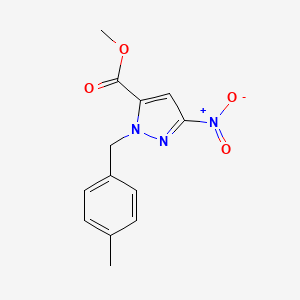
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroindenamine core with methoxy groups at the 5 and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindenamine core.
Methoxylation: Methoxy groups are introduced at the 5 and 6 positions through a series of reactions involving methanol and appropriate catalysts.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Methoxylation: Using industrial-grade methanol and catalysts.
Automated Resolution: Employing automated chiral resolution systems.
Salt Formation: Conducting the hydrochloride formation in large reactors with precise control over temperature and pH.
Análisis De Reacciones Químicas
Types of Reactions
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts facilitate substitution reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted indenamines depending on the reagents used.
Aplicaciones Científicas De Investigación
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound with different biological activity.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine: The free base form without the hydrochloride salt.
Other Methoxy-Substituted Indenamines: Compounds with similar structures but different substitution patterns.
Uniqueness
®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific ®-configuration, which imparts distinct biological and chemical properties compared to its (S)-enantiomer and other related compounds.
Propiedades
IUPAC Name |
(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCC2=C1)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)

![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)

![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)
![methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate](/img/structure/B2482072.png)
![N-[(2,6-difluorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2482073.png)


![6-(4-chlorophenyl)-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482080.png)
![1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B2482081.png)


